molecular formula C16H15N3O B14892296 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole

1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole

Cat. No.: B14892296
M. Wt: 265.31 g/mol
InChI Key: BSYKRPNMJAQEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a benzyl group and a methoxyphenyl group attached to the triazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction conditions generally include:

    Reactants: Benzyl azide and 4-methoxyphenylacetylene

    Catalyst: Copper(I) iodide (CuI)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: for controlled reaction conditions

    Purification steps: such as recrystallization or chromatography to obtain high-purity product

    Quality control: measures to ensure consistency and purity of the final product

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3)

Major Products:

    Oxidation: Formation of 1-Benzyl-4-(4-hydroxyphenyl)-1h-1,2,3-triazole

    Reduction: Formation of partially or fully reduced triazole derivatives

    Substitution: Formation of various substituted triazole derivatives depending on the reagents used

Scientific Research Applications

1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-Benzyl-4-(4-hydroxyphenyl)-1h-1,2,3-triazole, 1-Benzyl-4-(4-chlorophenyl)-1h-1,2,3-triazole, and 1-Benzyl-4-(4-nitrophenyl)-1h-1,2,3-triazole.

    Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)triazole

InChI

InChI=1S/C16H15N3O/c1-20-15-9-7-14(8-10-15)16-12-19(18-17-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

BSYKRPNMJAQEEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.